molecular formula C18H21NO2 B2564352 N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline CAS No. 847269-06-1

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline

Cat. No. B2564352
CAS RN: 847269-06-1
M. Wt: 283.371
InChI Key: OEHUJZWUSSYFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline” is a chemical compound with the formula C18H21NO2 and a molecular weight of 283.36 .


Molecular Structure Analysis

The molecular structure of “N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline” is characterized by the presence of aniline and phenyl functional groups, which are connected by a but-3-en-1-yl linker . The phenyl group is substituted with two methoxy groups at the 2,5-positions .


Physical And Chemical Properties Analysis

“N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline” has a predicted density of 1.077±0.06 g/cm3 and a predicted boiling point of 434.4±45.0 °C .

Scientific Research Applications

Quantum Dot Sensitization for Solar Cells

Quantum dots are nanoscale semiconductor particles that can enhance solar cell efficiency. Researchers have explored using N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline as a sensitizer in quantum dot-sensitized solar cells (QDSSCs). By absorbing light and transferring electrons to the quantum dots, this compound can improve light absorption and charge separation, potentially leading to more efficient solar energy conversion .

Organic Light-Emitting Diodes (OLEDs)

OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can serve as a building block for designing novel organic materials with improved electroluminescent properties. Researchers explore its potential as an emitter or charge transport material in OLEDs .

Molecular Electronics and Conductive Polymers

As a conjugated molecule, N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can be incorporated into conductive polymers or used as a molecular wire. Its π-conjugated system allows for efficient charge transport, making it relevant in molecular electronics, organic field-effect transistors (OFETs), and other electronic applications .

Anticancer Agents and Drug Development

Researchers have investigated the potential anticancer properties of this compound. Its structural features may allow for selective interactions with cancer cells, making it a candidate for drug development. Further studies are needed to explore its mechanism of action and efficacy .

Fluorescent Probes and Bioimaging

Fluorescent molecules play a crucial role in bioimaging and diagnostics. N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can be modified to incorporate fluorescent tags. Researchers use it as a probe to visualize cellular processes, study protein interactions, and track specific molecules within living systems .

Quantum Computing and Quantum State Sensors

Given the compound’s quantum properties, it could find applications in quantum computing. Researchers explore its use as a qubit or in quantum state sensors. The International Year of Quantum Science and Technology (2025) emphasizes the importance of such research .

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUJZWUSSYFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline

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